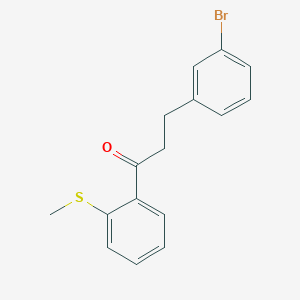
3-(3-Bromophenyl)-2'-thiomethylpropiophenone
説明
3-(3-Bromophenyl)-2'-thiomethylpropiophenone (3-BTP) is a synthetic compound with a variety of applications in the field of organic chemistry. It can be used as a starting material for the synthesis of other compounds, as a reagent for the preparation of organometallic complexes, and as a catalyst for the synthesis of fine chemicals. 3-BTP is a colorless, odorless, and non-toxic compound that is stable at room temperature.
科学的研究の応用
Summary of the Application
3-Phenylcoumarin derivatives are excellent starting materials for more complex natural products. They are used in the synthesis of easily accessible starting materials crucial in natural product synthesis .
Methods of Application or Experimental Procedures
The synthesis involves the use of a 3-phenylcoumarin bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
Results or Outcomes
The synthesis resulted in an efficient production of 3-phenylcoumarin derivatives .
2. Pharmacokinetic Study of 1-(3′-Bromophenyl)-Heliamine
Summary of the Application
1-(3′-Bromophenyl)-heliamine, a synthetic tetrahydroisoquinoline, is studied for its pharmacokinetic characterization and metabolite identification .
Methods of Application or Experimental Procedures
A UHPLC-MS/MS method was developed and validated to quantify 1-(3′-Bromophenyl)-heliamine in rat plasma .
Results or Outcomes
The maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration. A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
3. Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin
Summary of the Application
3-(3-Bromophenyl)-7-acetoxycoumarin is a type of 3-phenylcoumarin that can be used as a starting material for more complex natural products .
Methods of Application or Experimental Procedures
The synthesis involves the use of a 3-phenylcoumarin bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
Results or Outcomes
The synthesis resulted in an efficient production of 3-(3-Bromophenyl)-7-acetoxycoumarin .
4. Pharmacokinetic Study of 1-(3′-bromophenyl)-heliamine
Summary of the Application
1-(3′-bromophenyl)-heliamine, a synthetic tetrahydroisoquinoline, is studied for its pharmacokinetic characterization and metabolite identification .
Methods of Application or Experimental Procedures
A UHPLC-MS/MS method was developed and validated to quantify 1-(3′-bromophenyl)-heliamine in rat plasma .
Results or Outcomes
The maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration. A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
5. Synthesis of 3-Bromo-N-(3-fluorophenyl) Benzenesulfonamide
Summary of the Application
3-Bromo-N-(3-fluorophenyl) benzenesulfonamide is synthesized by the amidation reaction . Sulfonamides have been used as antibacterial drugs for decades .
Methods of Application or Experimental Procedures
The structure of the title compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .
Results or Outcomes
The synthesis resulted in an efficient production of 3-Bromo-N-(3-fluorophenyl) benzenesulfonamide .
6. Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin
Summary of the Application
3-(3-Bromophenyl)-7-acetoxycoumarin is a type of 3-phenylcoumarin that can be used as a starting material for more complex natural products .
Methods of Application or Experimental Procedures
The synthesis involves the use of a 3-phenylcoumarin bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
Results or Outcomes
The synthesis resulted in an efficient production of 3-(3-Bromophenyl)-7-acetoxycoumarin .
特性
IUPAC Name |
3-(3-bromophenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLFIAUKIXMXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201220 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-2'-thiomethylpropiophenone | |
CAS RN |
898782-27-9 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



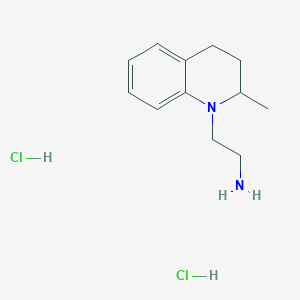


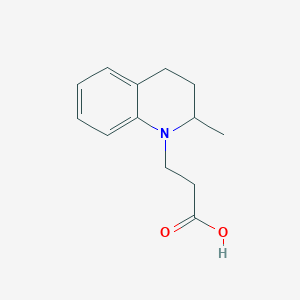
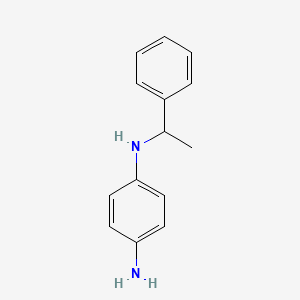
![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)
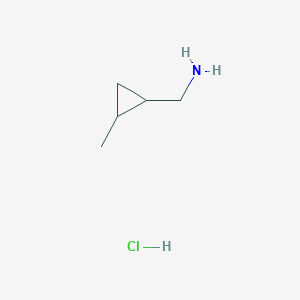
![2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1520986.png)
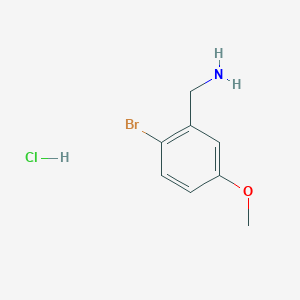
![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)
![4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520990.png)
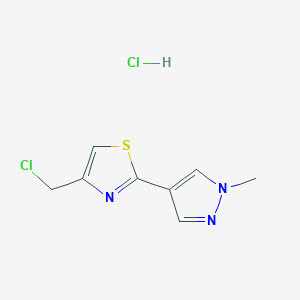
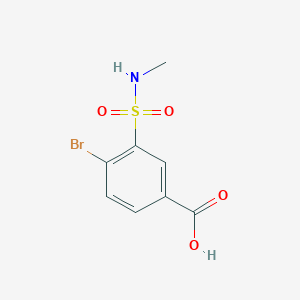
amine](/img/structure/B1520994.png)